molecular formula C13H16N2O2 B268697 4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Katalognummer B268697
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: AZINQUPWYATGMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide, commonly known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Wirkmechanismus

The mechanism of action of CX-4945 involves the inhibition of CK2, a protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is a constitutively active kinase that is overexpressed in many types of cancer and is involved in the regulation of cell proliferation, survival, and apoptosis. CX-4945 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. CX-4945 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative diseases. In addition, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CX-4945 is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. CX-4945 has also been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, one of the limitations of CX-4945 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, CX-4945 has a short half-life, which can limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for the study of CX-4945. One area of research is the development of more potent and selective CK2 inhibitors that can overcome the limitations of CX-4945. Another area of research is the identification of novel therapeutic applications for CX-4945, such as in the treatment of viral infections or neurodegenerative diseases. Finally, the role of CK2 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.

Synthesemethoden

The synthesis of CX-4945 involves the reaction of 4-amino-N-ethylbenzamide with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The reaction proceeds via an acylation mechanism, where the cyclopropylcarbonyl group is attached to the amino group of the benzamide. The resulting product is then purified by column chromatography to obtain pure CX-4945.

Wissenschaftliche Forschungsanwendungen

CX-4945 has been extensively studied for its potential therapeutic applications in cancer. CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. CX-4945 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative diseases and viral infections. CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and its inhibition by CX-4945 has been shown to reduce neuroinflammation and improve cognitive function in animal models. CX-4945 has also been shown to inhibit the replication of several viruses, including HIV, HCV, and influenza virus.

Eigenschaften

Produktname

4-[(cyclopropylcarbonyl)amino]-N-ethylbenzamide

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

4-(cyclopropanecarbonylamino)-N-ethylbenzamide

InChI

InChI=1S/C13H16N2O2/c1-2-14-12(16)9-5-7-11(8-6-9)15-13(17)10-3-4-10/h5-8,10H,2-4H2,1H3,(H,14,16)(H,15,17)

InChI-Schlüssel

AZINQUPWYATGMK-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Kanonische SMILES

CCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.